molecular formula C14H15NO B1275825 4-Benzyloxybenzylamine CAS No. 22171-15-9

4-Benzyloxybenzylamine

Cat. No.: B1275825
CAS No.: 22171-15-9
M. Wt: 213.27 g/mol
InChI Key: JDOJFXVTTCGROH-UHFFFAOYSA-N
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Description

4-Benzyloxybenzylamine is an organic compound with the molecular formula C14H15NO. It is characterized by a benzylamine group attached to a benzyloxy group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its unique structural properties .

Biochemical Analysis

Biochemical Properties

4-Benzyloxybenzylamine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme tyrosinase . Tyrosinase is crucial in the biosynthesis of melanin, and the inhibition of this enzyme by this compound can prevent melanin formation. This interaction is particularly relevant in studies related to skin pigmentation and melanoma. Additionally, this compound has shown strong antimicrobial effects against both gram-positive and gram-negative bacteria .

Cellular Effects

This compound has been observed to influence various cellular processes. It is effective in inhibiting cell proliferation and inducing apoptosis in melanoma cells . This compound’s ability to block tyrosinase activity is believed to contribute to its anti-aging properties by preventing melanin formation. Furthermore, this compound exhibits strong antimicrobial effects, making it a potential candidate for use as a skin protectant, especially in immunosuppressive conditions such as HIV or organ transplantation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of tyrosinase . This enzyme inhibition prevents the conversion of tyrosine to melanin, thereby reducing melanin synthesis. Additionally, this compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell walls and inhibit bacterial growth . The compound’s interaction with tyrosinase and its antimicrobial action highlight its potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound maintains its inhibitory effects on tyrosinase and its antimicrobial properties, making it a reliable compound for extended research applications .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tyrosinase activity and exhibits antimicrobial properties without significant adverse effects . At higher doses, some toxic effects have been observed, including potential liver and kidney damage . These findings underscore the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis and degradation of phenylalanine derivatives . The compound interacts with enzymes such as tyrosinase and other cofactors involved in melanin synthesis. Its inhibition of tyrosinase disrupts the normal metabolic flux, leading to reduced melanin production . Additionally, this compound’s antimicrobial action may influence metabolic pathways in bacteria, contributing to its bactericidal effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its affinity for tyrosinase and other cellular components. Studies have shown that this compound accumulates in melanin-producing cells, where it exerts its inhibitory effects on melanin synthesis . Its antimicrobial properties also suggest that it can penetrate bacterial cell walls and disrupt bacterial metabolism .

Subcellular Localization

This compound is primarily localized in the cytoplasm and melanosomes of melanin-producing cells . Its subcellular localization is directed by targeting signals that guide the compound to specific compartments where tyrosinase is active. This localization is crucial for its inhibitory effects on melanin synthesis. Additionally, this compound’s antimicrobial action involves its localization within bacterial cells, where it disrupts cellular processes and inhibits growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxybenzylamine can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Another method involves the reduction of 4-benzyloxybenzaldehyde using a reducing agent such as sodium borohydride. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyloxybenzylamine has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzylamine: Similar structure but lacks the benzyloxy group.

    4-Benzyloxybenzaldehyde: An oxidized form of 4-benzyloxybenzylamine.

    4-Benzyloxybenzyl alcohol: A reduced form of this compound.

Uniqueness

This compound is unique due to its combination of a benzyloxy group and a benzylamine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various compounds and a subject of interest in biochemical research.

Properties

IUPAC Name

(4-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOJFXVTTCGROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401632
Record name 4-Benzyloxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22171-15-9
Record name 4-Benzyloxybenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(benzyloxy)phenyl)]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of lithium alminium hydride (1.75 g, 0.46 mol) in THF (800 ml) at 0° was added 4-benzyloxybenzonitrile (43.0 g, 0.23 mol) in THF (600 ml), dropwise over 4 h. The reaction mixture was allowed to warm to room temperature and stirred for 16 h and then cooled to 0°. Water (30 ml) was added and 2M sodium hydroxide solution (80 ml) was then added dropwise with stirring. The resulting precipitate was filtered off washed with diethyl ether (100 ml) and toluene (200 ml). The fltrate was washed with sodium chloride solution, dried over sodium sulphate and the solvent removed by evaporation in vacuo, to give a waxy solid. The two soilds were combined to give the title compound (48.26 g, 110%). 1H NMR (CDCl3) δ 7.46-7.25 (5H, br m), 7.23 (2H, d, J 8.75 Hz), 6.95 (2H, d, J 8.7 Hz), 5.07 (2H, s), 3.81 (2H, s) and 1.50 (2H, br s). MS (ES) m/e 197 [M+NH4]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
110%

Synthesis routes and methods II

Procedure details

To a solution of 4-benzyloxybenzyl alcohol (3.1 g) in toluene (40 ml) were sequentially added diphenylphosphoryl azide (4.8 g) and 1,8-diazabicyclo[5.4.0]undec-7-ene (2.6 g), and the solution was stirred for 25 hours at room temperature. The solution was extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. Obtained by purifying the residue by silica gel column chromatography (hexane-ethyl acetate system), to a solution of the resulting 1-azidomethyl-4-benzyloxybenzene (3.0 g) in tetrahydrofuran (40 ml) were sequentially added water (3 ml) and triethylphosphine (2.0 ml), and the solution was stirred for 1 hour and 10 minutes at room temperature. The reaction solution was concentrated in vacuo, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by NH silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (2.5 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Next, to a solution of the resulting 2-(4benzyloxybenzyl)-isoindol-1,3-dione (37 g, 0.107 mol) in ethanol (1 L) was added hydrazine monohydrate (8.04 g, 0.161 mol), and the solution was stirred for 8 hours under reflux. The reaction solution was allowed to room temperature, then, water was added, and ethanol was evaporated in vacuo. Ethyl acetate and water were added to the residue for partitioning, the organic layer was washed with water, an aqueous solution of 2N sodium hydroxide and water, in this order, and dried over anhydrous magnesium sulfate. The solvent was evaporated, the residue was purified by NH silica gel column chromatography (hexane:ethyl acetate=2:1; hereinafter, the NH silica gel used was manufactured by Fuji Silysia), and the title compound (15 g, 64%) was obtained as a white solid.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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